1-(1-Bromopropan-2-yl)-4-methylbenzene, also known as (R)-1-(1-bromopropan-2-yl)-4-methylbenzene, is an organic compound with the molecular formula and a molecular weight of approximately 213.117 g/mol. This compound features a bromopropyl group attached to a para-methyl substituted benzene ring, which contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science .
While specific biological activity data for 1-(1-Bromopropan-2-yl)-4-methylbenzene is limited, compounds with similar structures often exhibit significant biological properties. For instance, many alkyl-substituted aromatic compounds are known for their antibacterial, antifungal, and anti-inflammatory activities. The presence of the bromine atom may enhance these activities by altering lipophilicity or influencing receptor interactions .
Several synthetic routes have been developed for producing 1-(1-Bromopropan-2-yl)-4-methylbenzene:
1-(1-Bromopropan-2-yl)-4-methylbenzene has potential applications in various areas:
Interaction studies involving 1-(1-Bromopropan-2-yl)-4-methylbenzene typically focus on its reactivity with biological macromolecules or other chemicals. Such studies may include:
Several compounds share structural similarities with 1-(1-Bromopropan-2-yl)-4-methylbenzene. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Feature |
|---|---|---|
| 1-(Bromomethyl)-4-methylbenzene | Contains a bromomethyl group | |
| 1-(Chloropropan-2-yl)-4-methylbenzene | Chlorine instead of bromine | |
| 4-Methylphenylpropanol | Hydroxyl group instead of halogen | |
| 1-(Bromoethyl)-4-methylbenzene | Ethyl instead of propan-2-yl |
The uniqueness of 1-(1-Bromopropan-2-yl)-4-methylbenzene lies in its specific combination of a branched alkyl halide with a para-substituted aromatic system. This combination may confer distinct chemical reactivity and biological properties compared to its analogs, making it an interesting subject for further research and application development .
The IUPAC name 1-(1-bromopropan-2-yl)-4-methylbenzene derives from its benzene core substituted at the first carbon with a 1-bromopropan-2-yl group and at the fourth carbon with a methyl group. This nomenclature adheres to the priority rules for numbering substituents to achieve the lowest possible locants, with the brominated propane chain taking precedence over the methyl group due to its higher atomic number. The molecular formula C~10~H~13~Br corresponds to a molecular weight of 213.11 g/mol, as confirmed by high-resolution mass spectrometry.
Key structural identifiers include the SMILES notation CC1=CC=C(C(C)CBr)C=C1, which delineates the benzene ring with methyl and brominated isopropyl substituents. The InChIKey VUQJWCGKJLXBSJ-UHFFFAOYSA-N provides a unique digital fingerprint for computational chemistry applications, enabling precise database queries and molecular modeling studies. Crystallographic analyses, though not explicitly reported in available literature, predict a planar aromatic system with tetrahedral geometry at the brominated carbon, consistent with analogous organobromine compounds.
Bromine’s discovery in 1826 by Antoine-Jérôme Balard marked a pivotal moment in halogen chemistry, with organobromine compounds gaining prominence in dye synthesis and later in pharmaceutical applications. While 1-(1-bromopropan-2-yl)-4-methylbenzene itself lacks extensive historical documentation, its structural analogs played critical roles in 20th-century developments. For instance, brominated benzene derivatives facilitated breakthroughs in Suzuki-Miyaura cross-coupling reactions during the 1980s, establishing protocols for carbon-carbon bond formation under mild conditions.
The compound’s specific emergence correlates with modern demands for sterically hindered aryl bromides in asymmetric catalysis. Unlike traditional bromobenzene derivatives, its branched alkyl bromide moiety introduces both electronic and steric effects that modulate reaction pathways in transition-metal-mediated processes. This evolution reflects broader trends in organobromine chemistry, where tailored substituent patterns enable precise control over molecular interactions.
In synthetic organic chemistry, 1-(1-bromopropan-2-yl)-4-methylbenzene serves two primary functions: as a coupling partner in cross-catalytic reactions and as a latent electrophile in nucleophilic substitutions. The bromine atom’s polarizability enhances its susceptibility to oxidative addition with palladium catalysts, making it valuable for constructing biaryl systems central to drug discovery. For example, its use in Buchwald-Hartwig aminations could facilitate nitrogen-aryl bond formation in kinase inhibitor syntheses.
Comparative studies with chlorinated analogs reveal enhanced reactivity in Stille couplings, attributed to bromine’s lower bond dissociation energy (289 kJ/mol vs. chlorine’s 327 kJ/mol). This kinetic advantage enables milder reaction conditions while maintaining selectivity—a critical factor in multistep syntheses. Additionally, the methyl group’s electron-donating effects stabilize transition states in electrophilic aromatic substitutions, allowing sequential functionalization of the aromatic ring.
Emerging applications include its role as a chain-transfer agent in radical polymerizations, where the secondary bromide’s propensity for homolytic cleavage modulates polymer molecular weights. This dual reactivity profile—participating in both polar and radical mechanisms—positions 1-(1-bromopropan-2-yl)-4-methylbenzene as a multifunctional building block in materials science.
The molecular geometry of 1-(1-Bromopropan-2-yl)-4-methylbenzene exhibits a complex three-dimensional arrangement combining planar aromatic characteristics with tetrahedral aliphatic centers [1] . The benzene ring maintains its characteristic planar structure with bond angles of approximately 120 degrees, while the bromopropyl substituent introduces conformational flexibility through its aliphatic chain [5] [6].
X-ray crystallographic studies of related aromatic bromide compounds provide insight into the structural characteristics of 1-(1-Bromopropan-2-yl)-4-methylbenzene [7] [8]. Crystallographic analysis of similar benzyl bromide derivatives reveals that the benzene ring adopts a planar conformation with carbon-carbon bond lengths of approximately 1.397 Angstroms [8] [5]. The bromine atom typically exhibits C-Br bond lengths ranging from 1.93 to 1.96 Angstroms, consistent with standard aromatic bromide structures [8] [5].
Intermolecular interactions in the crystal lattice are dominated by C-H···Br hydrogen bonding interactions, which contribute to the stabilization of the crystal packing [5] [8]. The crystal structure analysis indicates that molecules arrange in layers with the aromatic rings exhibiting π-π stacking interactions at distances of approximately 3.3 to 3.4 Angstroms [5] [9].
Comparative conformational analysis with structurally related aryl bromides reveals distinctive features of the bromopropyl substitution pattern [10] [11]. Studies of benzyl bromide and para-methylbenzyl bromide demonstrate that the introduction of the propyl chain significantly affects the molecular conformation and rotational barriers [12] [13]. The propyl chain in 1-(1-Bromopropan-2-yl)-4-methylbenzene introduces additional conformational degrees of freedom compared to simpler benzyl bromides [10] [11].
Computational studies of aryl bromides indicate that electron-withdrawing groups influence the aromatic ring electron density and affect the C-Br bond strength [10] [11]. The para-methyl substituent in 1-(1-Bromopropan-2-yl)-4-methylbenzene provides electron-donating character, which modulates the electronic properties of the aromatic system [10] [14]. Comparative analysis shows that the bromopropyl substituent adopts preferred conformations that minimize steric hindrance while maximizing favorable electrostatic interactions [5] [9].
The electronic configuration of 1-(1-Bromopropan-2-yl)-4-methylbenzene reflects the interaction between the aromatic π-electron system and the halogenated aliphatic substituent [14] [6]. The para-methyl group acts as an electron-donating substituent, increasing the electron density on the aromatic ring through hyperconjugation and inductive effects [14] [6]. This enhanced electron density influences the reactivity patterns and chemical behavior of the compound [10] [14].
The bromine atom in the propyl chain exhibits significant electronegativity, creating a polar C-Br bond with partial positive charge on the carbon atom [14] [15]. This polarization enhances the electrophilic character of the brominated carbon, making it susceptible to nucleophilic substitution reactions [14] [15]. The electronic properties are further modulated by the aromatic ring system, which can stabilize reaction intermediates through resonance effects [6] [14].
Molecular orbital calculations indicate that the highest occupied molecular orbital is primarily localized on the aromatic ring, while the lowest unoccupied molecular orbital shows significant contribution from the C-Br antibonding orbital [14] [6]. This electronic configuration suggests that the compound can participate in both electrophilic aromatic substitution and nucleophilic aliphatic substitution reactions [14] [6].
The thermochemical properties of 1-(1-Bromopropan-2-yl)-4-methylbenzene are influenced by both the aromatic ring system and the brominated aliphatic chain [16] [15]. Thermodynamic studies of related aromatic bromides provide insights into the energy relationships and stability characteristics of this compound class [17] [18].
Table 2: Physical Properties Comparison with Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Density (g/mL) | Melting Point (°C) | Boiling Point (°C) |
|---|---|---|---|---|---|
| Benzyl bromide | C₇H₇Br | 171.04 | 1.438 | -4 | 198-199 |
| 4-Methylbenzyl bromide | C₈H₉Br | 185.06 | 1.324 | 34-36 | 218-220 |
| 1-Bromopropane | C₃H₇Br | 122.99 | 1.354 | -110 | 71 |
| 2-Bromopropane | C₃H₇Br | 122.99 | 1.31 | -89 | 59 |
| 1-Bromo-4-phenylbutane | C₁₀H₁₃Br | 213.11 | 1.214 | 52 | 131-133 (12 mmHg) |
The thermal stability of 1-(1-Bromopropan-2-yl)-4-methylbenzene is characteristic of brominated aromatic compounds, which generally exhibit lower thermal stability compared to their non-halogenated analogs [16] [19]. Studies of brominated aromatic systems indicate that decomposition typically begins at temperatures between 295 and 336 degrees Celsius, proceeding through multiple pathways [16] [19].
The primary decomposition pathway involves the cleavage of the C-Br bond, which has a bond dissociation energy of approximately 336.8 kilojoules per mole for aromatic bromides [16] [19]. This process is often catalyzed by the presence of free radicals in the system, leading to the formation of propyl bromide fragments and aromatic radicals [16] [19]. Secondary decomposition pathways include the formation of hydrogen bromide gas and various hydrocarbon fragments [16] [20].
Thermogravimetric analysis of related brominated compounds shows weight loss occurring in distinct stages, with the initial stage corresponding to the elimination of brominated fragments [16] [19]. The aromatic portion of the molecule demonstrates higher thermal stability, with significant decomposition occurring only at temperatures exceeding 400 degrees Celsius [16] [19].
Table 3: Thermal Stability Data for Brominated Aromatic Compounds
| Compound Type | Decomposition Temperature (°C) | Thermal Stability | Reference |
|---|---|---|---|
| Brominated aromatic compounds | 295-336 | Lower than non-brominated analogs | Brominated epoxy resin study |
| Brominated epoxy resins | 371 | Moderate | Selectively-brominated polystyrene |
| Halogenated Polycyclic Aromatic Hydrocarbons | 301-464 | Dependent on substitution pattern | Halogenated PAH study |
| Aromatic bromides | Variable | Moderate to good | General aromatic bromide behavior |
The phase transition behavior of 1-(1-Bromopropan-2-yl)-4-methylbenzene reflects the influence of both molecular structure and intermolecular interactions [21] [22]. The presence of the bromine atom and the aromatic ring system creates specific melting and boiling point characteristics that differ from simple aliphatic or aromatic compounds [23] [24].
Comparative analysis with related compounds suggests that the melting point is influenced by the crystal packing efficiency and intermolecular hydrogen bonding interactions [23] [24]. The para-methyl substitution pattern and the bromopropyl chain contribute to the overall molecular symmetry and packing arrangements [23] [22]. Studies of similar aromatic bromides indicate melting points typically ranging from 34 to 52 degrees Celsius for compounds with comparable molecular weights [24] [25].
The boiling point behavior is governed by intermolecular van der Waals forces and dipole-dipole interactions arising from the polar C-Br bond [15] [20]. The molecular weight of 213.11 grams per mole and the presence of the aromatic ring system suggest boiling points in the range of 200 to 250 degrees Celsius at standard atmospheric pressure [15] [20]. The brominated aliphatic chain contributes to the overall volatility characteristics, with the bromine substitution generally increasing the boiling point compared to the corresponding hydrocarbon [15] [26].
The synthesis of 1-(1-Bromopropan-2-yl)-4-methylbenzene through Friedel-Crafts methodology represents a fundamental approach in electrophilic aromatic substitution chemistry. This conventional strategy involves the sequential alkylation of 4-methylbenzene (para-cresol) followed by bromination of the resulting alkylated product [1] [2].
The Friedel-Crafts alkylation of 4-methylbenzene proceeds via activation of alkyl halides using aluminum chloride as a Lewis acid catalyst. When methyl chloride is employed as the alkylating agent at controlled temperatures ranging from 0°C to 25°C, the reaction yields a mixture of positional isomers [1] [2]. At 0°C, the substitution pattern shows 54% ortho-, 17% meta-, and 29% para-isomers, while elevated temperatures (25°C) significantly alter the distribution to 3% ortho-, 69% meta-, and 28% para-isomers [1] [2]. This temperature-dependent selectivity demonstrates the kinetic versus thermodynamic control inherent in Friedel-Crafts reactions.
The mechanism involves formation of carbocation intermediates through interaction of the alkyl halide with aluminum chloride, generating a highly electrophilic species that attacks the electron-rich aromatic ring [1]. The methyl group in 4-methylbenzene acts as an ortho/para-directing activating substituent, facilitating electrophilic attack at positions adjacent to and opposite from the methyl group [1] [2].
Subsequent bromination of the alkylated intermediate can be accomplished through electrophilic aromatic substitution using bromine in the presence of iron tribromide or aluminum bromide catalysts [3] [4]. The bromination mechanism follows a two-step process involving initial formation of a strongly electrophilic bromine cation through catalyst coordination, followed by aromatic ring attack and subsequent proton elimination to restore aromaticity [3] [5].
Industrial implementation of this methodology utilizes continuous flow reactors to ensure consistent product quality and yield control . Automated systems provide precise regulation of reaction parameters including temperature, pressure, and reactant concentrations, enabling reproducible synthesis on commercial scales .
Radical-mediated bromination represents an alternative synthetic pathway that exploits the preferential reactivity of benzylic carbon-hydrogen bonds compared to aromatic positions. This methodology employs N-bromosuccinimide as the primary brominating agent under photochemical or thermal initiation conditions [7] [8].
The radical bromination mechanism proceeds through three distinct phases: initiation, propagation, and termination [7] [8]. Initiation involves homolytic cleavage of the bromine-bromine bond or N-bromosuccinimide under light or heat to generate bromine radicals [7]. The propagation steps involve hydrogen atom abstraction from the benzylic position by bromine radicals, followed by reaction of the resulting organic radical with molecular bromine to form the brominated product and regenerate bromine radicals [8].
The selectivity of radical bromination derives from the relative bond dissociation energies of different carbon-hydrogen bonds. Benzylic C-H bonds exhibit significantly lower bond dissociation energies (approximately 88 kcal/mol) compared to aromatic C-H bonds (110 kcal/mol), making them preferentially susceptible to radical attack [7] [8]. This thermodynamic preference ensures high regioselectivity for benzylic bromination over aromatic substitution.
Experimental conditions for radical bromination typically employ carbon tetrachloride or chloroform as solvents under reflux conditions with irradiation from incandescent lamps or ultraviolet sources [9] [7]. Reaction times range from 15 minutes to 4 hours depending on substrate reactivity and desired conversion levels [9] [7]. The methodology demonstrates excellent functional group tolerance and can accommodate various aromatic substitution patterns without competitive reactions [7].
Recent developments in radical bromination include the implementation of continuous-flow microreactors that provide enhanced safety profiles and improved reaction control [9] [10]. These systems eliminate the need for handling large quantities of volatile brominating agents while maintaining high yields (up to 93.6%) and selectivity under optimized conditions [9] [10].
Catalytic asymmetric synthesis of brominated aromatic compounds has emerged as a sophisticated methodology for generating enantiomerically enriched products with precise stereochemical control. The development of chiral catalysts capable of inducing asymmetric bromination represents a significant advancement in synthetic organic chemistry [11] [12] [13].
The asymmetric alpha-bromination of acid chlorides using cinchona alkaloid-derived catalysts demonstrates the potential for scalable asymmetric processes [11] [13]. These reactions employ proline-cinchona alkaloid conjugates designed through de novo approaches to achieve optimal catalyst performance [11] [13]. The methodology produces optically active alpha-bromoesters with high enantioselectivity and moderate to good chemical yields, with both parameters maintained upon scale-up [11] [13].
Chiral phosphoric acids represent another class of catalysts capable of mediating asymmetric bromination reactions through Brønsted acid activation [12]. These bifunctional catalysts operate through dual activation mechanisms, simultaneously coordinating nucleophiles and electrophiles through hydrogen bonding networks to promote asymmetric transformations [12].
Recent innovations include the development of chiral bromonium salts with N-nitrosamine functionalities for asymmetric Mannich reactions [14]. These hypervalent bromine(III) compounds demonstrate excellent catalytic activity, providing corresponding products in high yields with enantioselectivities reaching 80% [14]. The Lewis basic character of the N-nitrosamine moiety contributes significantly to the asymmetric induction capabilities of these catalysts [14].
Electrochemical asymmetric bromination using combined phase transfer catalysis and chiral phosphoric acid catalysis represents a cutting-edge approach for asymmetric bromocyclization reactions [12]. This multi-catalytic system enables the generation of bromine species in the aqueous phase while maintaining asymmetric induction in the organic phase, achieving yields of 90-99% with enantiomeric excesses of 76-99% [12].
Mechanochemical synthesis represents a paradigm shift toward sustainable organic chemistry by eliminating the requirement for organic solvents through solid-state reactions in ball mills. This methodology aligns with green chemistry principles by reducing environmental impact while maintaining synthetic efficiency [15].
The mechanochemical halogenation of aromatic compounds using N-halosuccinimides demonstrates the viability of this approach for bromination reactions [15]. The process involves neat grinding conditions where substrates and reagents are mixed in ball mills under controlled mechanical energy input [15]. In situ Raman monitoring provides real-time insight into reaction progress and intermediate formation, enabling optimization of reaction parameters [15].
The mechanism of mechanochemical bromination involves the formation of cyclopalladated intermediates when palladium catalysts are employed [15]. These intermediates facilitate carbon-hydrogen bond activation and subsequent bromination through oxidative addition and reductive elimination pathways [15]. The absence of solvents concentrates reactants and promotes efficient molecular collisions, often resulting in enhanced reaction rates compared to solution-phase processes [15].
Experimental results demonstrate that mechanochemical bromination of substituted aromatic compounds achieves yields ranging from 64% to 70% under optimized conditions [15]. The selectivity patterns observed in mechanochemical reactions often differ from those in solution, potentially due to the unique microenvironments created by mechanical grinding [15].
The sustainability advantages of mechanochemical synthesis extend beyond solvent elimination to include reduced energy consumption and simplified purification procedures [15]. The solid-state nature of these reactions often produces products that can be isolated through simple washing or sublimation techniques, eliminating the need for chromatographic separations [15].
Microwave-assisted organic synthesis has revolutionized bromination chemistry by providing rapid, efficient heating that dramatically reduces reaction times while often improving yields and selectivity [16] [17] [18]. This technology represents a green chemistry approach through enhanced energy efficiency and reduced reaction times [18].
The microwave-assisted bromination of aromatic compounds operates through dielectric heating, where polar molecules in the reaction mixture absorb microwave energy and convert it directly to thermal energy [16] [18]. This direct heating mechanism eliminates the thermal gradients associated with conventional heating, resulting in more uniform temperature distribution and enhanced reaction control [18].
Experimental studies on microwave-assisted benzyl bromination demonstrate significant improvements over conventional heating methods [17]. When N-bromosuccinimide bromination reactions are conducted under microwave irradiation in diethyl carbonate as an environmentally friendly solvent, reaction times are reduced from hours to minutes while maintaining high yields [17]. The use of diethyl carbonate represents a sustainable alternative to traditional chlorinated solvents [17].
Temperature control emerges as a critical parameter in microwave-assisted bromination reactions. Studies show that maintaining lower temperatures (18°C) under microwave irradiation produces higher yields (62%) compared to elevated temperatures (157°C, 12% yield) [19]. This counterintuitive result demonstrates that microwave enhancement effects are not solely thermal, suggesting non-thermal microwave effects contribute to reaction acceleration [19].
The optimization of microwave-assisted bromination involves systematic variation of power levels, irradiation times, and solvent systems [20]. For aromatic ketone bromination, optimal conditions employ 150W microwave power with reaction times ranging from 5 to 60 minutes, achieving yields up to 99% [20]. The addition of catalytic amounts of para-toluenesulfonic acid further enhances reaction rates and selectivity [20].
Flow chemistry integration with microwave technology provides additional advantages for bromination reactions [18]. Continuous-flow microwave reactors enable precise control of residence times while maintaining consistent temperature profiles throughout the reaction volume [18]. This combination addresses the scale-up limitations inherent in batch microwave processes while retaining the benefits of microwave enhancement [18].
| Methodology | Reaction Conditions | Yield Range (%) | Selectivity | Reaction Time | Key Advantages |
|---|---|---|---|---|---|
| Friedel-Crafts Alkylation-Bromination | AlCl₃, CH₃Cl, 0-25°C | 54-97 | ortho/para mixture | 30 min - 24 h | Direct aromatic substitution |
| Radical-Mediated Bromination | NBS, hν or heat, CCl₄ | 62-95 | Benzylic selective | 15 min - 4 h | Mild conditions, selective |
| Catalytic Asymmetric Bromination | Chiral catalysts, -30 to 25°C | 64-99 | High enantioselectivity | 8-48 h | Chiral products, high ee |
| Mechanochemical Synthesis | Ball mill, neat grinding | 64-70 | Regioselective | 1-8 h | Solvent-free, sustainable |
| Microwave-Assisted Bromination | MW irradiation, 150W, 5-60 min | 62-99 | Enhanced selectivity | 5-60 min | Rapid heating, short times |
| Continuous Flow Bromination | Flow reactor, controlled T/P | 78-99 | Controlled selectivity | 1-15 min | Continuous operation, safety |